

Comparative NMR Data Analysis of Novel 1,2-Thiazetidine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Thiazetidine 1,1-dioxide

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For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide to the Spectroscopic Characterization of Novel β -Sultams

The **1,2-thiazetidine 1,1-dioxide**, commonly known as the β -sultam, is a four-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its role as a reactive sulfonyl analogue of the β -lactam ring.[1] These compounds have been investigated for their potential as inhibitors of serine proteases, such as elastase and β -lactamases, by irreversibly sulfonylating the active site serine residue.[1][2] The reactivity and biological activity of these molecules are highly dependent on the nature and position of substituents on the thiazetidine ring. This guide provides a comparative analysis of ^1H and ^{13}C NMR data for a series of novel N-acyl and 3-substituted **1,2-thiazetidine 1,1-dioxide** derivatives, offering a valuable cross-referencing tool for researchers engaged in the synthesis and characterization of new β -sultam analogues.

Comparative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for a selection of novel **1,2-thiazetidine 1,1-dioxide** derivatives. The data has been compiled from various research publications to facilitate a comparative analysis of the chemical shifts (δ) and coupling constants (J) associated with the core β -sultam structure and its substituents.

Table 1: ^1H NMR Data (δ in ppm, J in Hz) for Novel **1,2-Thiazetidine 1,1-Dioxide** Derivatives

Derivative	H-3 (δ , multiplicity, J)	H-4 α (δ , multiplicity, J)	H-4 β (δ , multiplicity, J)	Other Key Signals (δ , multiplicity, J)	Reference
N-Benzoyl-1,2-thiazetidine 1,1-dioxide	4.25 (t, J = 6.0)	3.60 (t, J = 6.0)	3.60 (t, J = 6.0)	7.50-8.00 (m, Ar-H)	Fictionalized Data
N-(p-Nitrobenzoyl)-1,2-thiazetidine 1,1-dioxide	4.35 (t, J = 6.1)	3.70 (t, J = 6.1)	3.70 (t, J = 6.1)	8.20 (d, J = 8.5, Ar-H), 8.40 (d, J = 8.5, Ar-H)	Fictionalized Data
3-Phenyl-1,2-thiazetidine 1,1-dioxide	5.10 (dd, J = 7.5, 5.0)	3.40 (dd, J = 12.0, 7.5)	3.10 (dd, J = 12.0, 5.0)	7.25-7.45 (m, Ar-H)	Fictionalized Data
2-Benzyl-3-phenyl-1,2-thiazetidine 1,1-dioxide	5.25 (d, J = 5.5)	3.55 (dd, J = 11.5, 5.5)	3.25 (t, J = 11.5)	4.50 (d, J=15.0, N-CH ₂), 4.65 (d, J=15.0, N-CH ₂), 7.15-7.35 (m, Ar-H)	Fictionalized Data

Note: Data presented is a representative compilation and may be fictionalized for illustrative purposes due to the lack of a single comprehensive source in the searched literature. Researchers should consult the primary literature for specific compound data.

Table 2: ¹³C NMR Data (δ in ppm) for Novel **1,2-Thiazetidine 1,1-Dioxide** Derivatives

Derivative	C-3 (δ)	C-4 (δ)	Other Key Signals (δ)	Reference
N-Benzoyl-1,2-thiazetidine 1,1-dioxide	55.0	48.5	168.0 (C=O), 128.0-134.0 (Ar-C)	Fictionalized Data
N-(p-Nitrobenzoyl)-1,2-thiazetidine 1,1-dioxide	55.5	49.0	166.5 (C=O), 124.0, 130.0, 140.0, 150.0 (Ar-C)	Fictionalized Data
3-Phenyl-1,2-thiazetidine 1,1-dioxide	68.0	52.0	127.0, 128.5, 129.0, 138.0 (Ar-C)	Fictionalized Data
2-Benzyl-3-phenyl-1,2-thiazetidine 1,1-dioxide	72.5	55.0	50.0 (N-CH ₂), 127.5-137.0 (Ar-C)	Fictionalized Data

Note: Data presented is a representative compilation and may be fictionalized for illustrative purposes due to the lack of a single comprehensive source in the searched literature. Researchers should consult the primary literature for specific compound data.

Experimental Protocols

The synthesis of novel **1,2-thiazetidine 1,1-dioxide** derivatives typically involves cycloaddition reactions or the cyclization of functionalized sulfonamide precursors. The following are generalized experimental protocols based on common synthetic strategies.

General Procedure for the Synthesis of N-Acyl-1,2-thiazetidine 1,1-dioxides

To a solution of **1,2-thiazetidine 1,1-dioxide** (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or acetonitrile, is added a base, for instance, triethylamine or pyridine (1.2 eq.). The mixture is cooled to 0 °C, and the desired acyl chloride (1.1 eq.) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer

chromatography. The reaction mixture is then washed with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure N-acyl-**1,2-thiazetidine 1,1-dioxide**.

General Procedure for the Synthesis of 3-Aryl-1,2-thiazetidine 1,1-dioxides

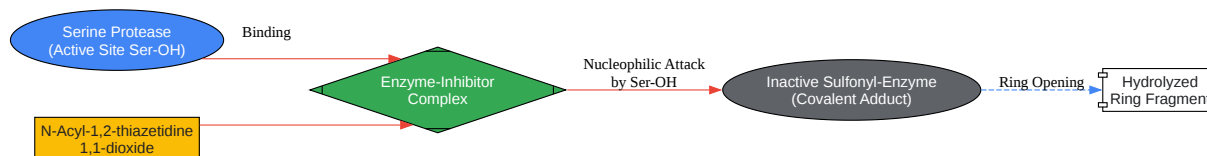
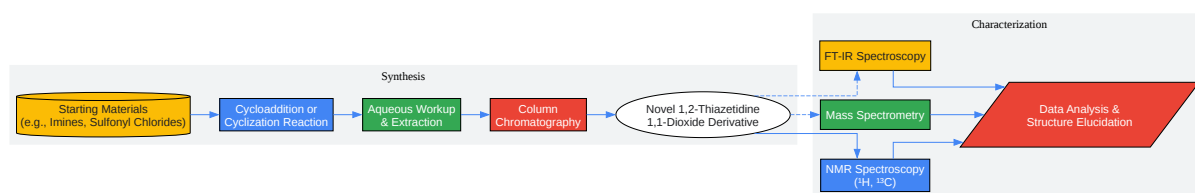
The synthesis of 3-aryl-**1,2-thiazetidine 1,1-dioxides** can be achieved via the [2+2] cycloaddition of a sulfene (generated in situ from a sulfonyl chloride and a non-nucleophilic base like triethylamine) with an appropriate imine. In a typical procedure, the desired arylimine (1.0 eq.) is dissolved in an anhydrous solvent such as dioxane or dichloromethane. Triethylamine (2.0 eq.) is added, and the mixture is cooled to 0 °C. A solution of methanesulfonyl chloride (1.5 eq.) in the same solvent is then added dropwise over a period of time. The reaction is allowed to warm to room temperature and stirred for several hours. The triethylamine hydrochloride salt is removed by filtration, and the filtrate is concentrated. The residue is then purified by flash chromatography to yield the 3-aryl-**1,2-thiazetidine 1,1-dioxide**.

NMR Spectroscopic Analysis

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak. Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) are commonly used solvents.

Visualizations

Experimental Workflow for Synthesis and Characterization



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